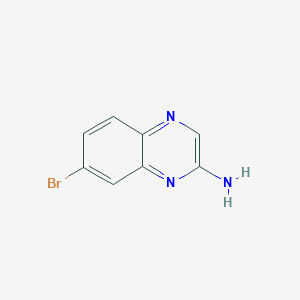

7-Bromoquinoxalin-2-amine

説明

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research

Quinoxaline, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, serves as a fundamental building block in a wide array of functional molecules. mdpi.com Its derivatives are noted for an extensive range of biological activities, making them a focal point in medicinal chemistry. Research has demonstrated that compounds incorporating the quinoxaline motif exhibit potent antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. nih.govresearchgate.net The therapeutic relevance of this scaffold is underscored by its presence in several marketed drugs, including the hepatitis C treatments glecaprevir (B607649) and voxilaprevir, and the anticancer agent erdafitinib. Current time information in Pasuruan, ID.

The versatility of the quinoxaline core extends beyond medicine into materials science. These compounds have found applications as dyes, organic semiconductors, and efficient electroluminescent materials for use in organic light-emitting devices (OLEDs). researchgate.net The nitrogen atoms in the pyrazine ring lend the structure unique electronic properties and stability, making it an attractive component for developing advanced materials. rsc.org The ability to readily functionalize the quinoxaline skeleton allows chemists to fine-tune its properties for specific applications, from drug design to electronics. researchgate.netthieme-connect.de

Rationale for Research on 7-Bromoquinoxalin-2-amine Derivatives

The specific substitution pattern of this compound, featuring an amine group at the C-2 position and a bromine atom at the C-7 position, makes it a particularly valuable intermediate in synthetic organic chemistry. lookchem.com The rationale for the focused research on its derivatives is multi-faceted and driven by the strategic utility of its functional groups.

The bromine atom at the 7-position is a key feature, serving as a versatile handle for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. thieme-connect.de This allows for the facile attachment of a wide variety of aryl and heteroaryl groups, enabling the creation of large libraries of novel compounds for biological screening. thieme-connect.de The electronic properties imparted by the bromine substituent can also enhance the biological activity of the resulting molecules. For instance, studies have shown that introducing a bromo group to the quinoxaline skeleton can lead to better inhibition of lung cancer cells compared to nitro-substituted analogs. rsc.orgresearchgate.net

Simultaneously, the amino group at the 2-position provides another site for modification. This primary amine can be acylated, alkylated, or used as a building block for the construction of more complex fused heterocyclic systems. Research on quinoxalin-2-amine (B120755) derivatives has explored their potential as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. guidechem.comontosight.ai The development of PI3 kinase inhibitors, for example, has utilized the quinoxaline scaffold. google.com Therefore, this compound serves as a bifunctional building block, allowing for systematic structural modifications at two distinct points to optimize interactions with biological targets and explore structure-activity relationships (SAR). rsc.org

Historical Context and Evolution of this compound Research

The history of quinoxaline chemistry dates back to 1884, when the parent scaffold was first synthesized independently by Körner and Hinsberg through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netdntb.gov.ua This fundamental reaction remains a widely used method for constructing the quinoxaline ring system.

The specific historical details regarding the first synthesis of this compound are not extensively documented in readily available literature. However, its emergence and utility can be understood within the broader evolution of synthetic chemistry and drug discovery. The development of powerful cross-coupling reactions in the latter half of the 20th century significantly enhanced the value of halogenated heterocyclic compounds like this compound as synthetic intermediates.

Early research on quinoxalines focused on their basic chemical properties, but interest surged with the discovery of their biological activities. researchgate.net The synthesis of various substituted quinoxalines, including halogenated and aminated versions, became a key objective for medicinal chemists aiming to develop new therapeutic agents. nih.govsci-hub.se 7-Bromoquinoxalin-2(1H)-one, a closely related precursor, is synthesized via the bromination of quinoxalin-2(1H)-one. The subsequent amination to yield this compound represents a step towards creating building blocks for more complex drug candidates. Today, this compound is commercially available, reflecting its established role as a valuable starting material for synthesizing diverse molecules with potential applications in fields ranging from oncology to materials science. lookchem.combldpharm.comcymitquimica.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-bromoquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAQMZGUSCZFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571447 | |

| Record name | 7-Bromoquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212327-11-2 | |

| Record name | 7-Bromoquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Bromoquinoxalin 2 Amine

Direct Synthesis Strategies for 7-Bromoquinoxalin-2-amine

The direct synthesis of this compound can be approached through two primary routes: the bromination of a pre-existing quinoxalin-2-amine (B120755) core or the construction of the quinoxaline (B1680401) ring system with the bromo and amino functionalities already incorporated into the precursors.

Bromination Protocols for Quinoxalin-2-amine Precursors

The direct bromination of quinoxalin-2-amine offers a straightforward method for the synthesis of its 7-bromo derivative. This electrophilic aromatic substitution is typically achieved using a brominating agent in a suitable solvent.

A common method involves the treatment of quinoxalin-2(1H)-one with bromine in acetic acid. google.com This reaction proceeds by the dropwise addition of a bromine solution to a cooled solution of the quinoxalin-2(1H)-one. google.com The resulting 7-bromoquinoxalin-2(1H)-one can then be converted to this compound through subsequent chemical transformations. guidechem.com

The regioselectivity of the bromination of the quinoxaline ring can be influenced by the reaction conditions, including the choice of brominating agent and the solvent system. researchgate.netresearchgate.net For instance, the use of N-bromosuccinimide (NBS) in strong acids like sulfuric acid or triflic acid has been shown to effect the bromination of quinoxaline and its derivatives. researchgate.netresearchgate.net While bromination of quinoxaline itself can lead to a mixture of products, the presence of directing groups on the ring can enhance the regioselectivity. researchgate.net

Table 1: Bromination of Quinoxalin-2-amine Precursors

| Precursor | Brominating Agent | Solvent | Product | Reference |

| Quinoxalin-2(1H)-one | Bromine | Acetic Acid | 7-Bromoquinoxalin-2(1H)-one | google.com |

Amination Routes to the Quinoxaline Core

An alternative synthetic approach involves the introduction of the amino group onto a pre-brominated quinoxaline scaffold. This can be achieved through nucleophilic aromatic substitution or through modern cross-coupling methodologies.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. numberanalytics.comorganic-chemistry.org This reaction typically involves the coupling of an aryl halide (in this case, a bromoquinoxaline) with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. numberanalytics.comorganic-chemistry.org This method is valued for its versatility, mild reaction conditions, and high selectivity. A variety of palladium precursors, such as Pd(OAc)₂ or Pd₂(dba)₃, and phosphine-based ligands can be employed to facilitate this transformation. nih.govlibretexts.orgbeilstein-journals.org

The synthesis of quinoxalin-2-amine derivatives can also be achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds. chim.it To synthesize this compound via this route, a 4-bromo-1,2-phenylenediamine would be the required starting material.

Functionalization and Derivatization of the this compound Scaffold

The presence of both an amino group and a bromo substituent on the this compound scaffold provides two reactive sites for further chemical modification, allowing for the generation of a diverse library of derivatives.

Modifications at the Amino Group (e.g., N,N-diethyl derivatization)

The amino group of this compound can undergo various chemical transformations, including alkylation, acylation, and the formation of Schiff bases. mnstate.edulibretexts.org

Alkylation of the amino group, such as in N,N-diethyl derivatization, can be achieved by reacting this compound with an appropriate alkylating agent, like ethyl halide, in the presence of a base. mnstate.edu These reactions typically proceed via an S_N2 mechanism. libretexts.org However, over-alkylation can be a challenge, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgpressbooks.pub To achieve mono- or di-alkylation, careful control of the reaction conditions and stoichiometry is necessary. mnstate.edu

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Position

The bromine atom at the 7-position of the quinoxaline ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.orgresearchgate.netnobelprize.org

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate a wide range of biaryl and heteroaryl-substituted quinoxaline derivatives. wikipedia.orgnih.gov This reaction is known for its high tolerance of functional groups. libretexts.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | Organoboron compound | Palladium catalyst, base | Biaryl or heteroaryl-substituted quinoxalines | wikipedia.orglibretexts.orgnih.gov |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, ligand, base | Aryl amines | numberanalytics.comorganic-chemistry.orglibretexts.org |

Exploration of Quinoxalin-2-yl-Methyleneamino Hybrid Formations

The amino group of this compound can react with aldehydes or ketones to form Schiff bases, also known as imines. rsc.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These resulting quinoxalin-2-yl-methyleneamino hybrids can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. rsc.org For instance, research has shown the synthesis of (E)-4-(4-bromophenyl)-1-(((7-bromoquinoxalin-2-yl)methylene)amino)-1H-imidazol-2-amine. rsc.org

Advanced Synthetic Approaches and Catalytic Systems

The synthesis of quinoxaline derivatives, including this compound, has evolved significantly, with a strong emphasis on advanced methods that improve efficiency, selectivity, and environmental friendliness. ijirt.orgekb.eg The core reaction for forming the quinoxaline ring typically involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. Traditional methods often required harsh conditions, such as refluxing in acetic acid for extended periods, leading to modest yields. Modern research focuses on catalytic systems that offer milder conditions and higher efficiency. ekb.eg

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles has revolutionized the synthesis of quinoxalines, aiming to reduce waste, minimize energy consumption, and avoid toxic substances. ijirt.orgijsetpub.com This sustainable approach is critical in modern organic synthesis. ijsetpub.com Key strategies include the use of alternative reaction media, energy-efficient techniques, and biodegradable catalysts. ijirt.orgresearchgate.net

Eco-friendly Solvents and Catalysts: Water is an ideal green solvent, and its use in quinoxaline synthesis has been explored. tandfonline.com For instance, ceric ammonium nitrate (B79036) has been used as a catalyst for the conversion of α-hydroxy ketones with aromatic 1,2-diamines in water, providing a green and efficient reaction medium. jst.go.jp Other sustainable solvents like polyethylene (B3416737) glycols (PEGs) have also been employed.

The search for benign and reusable catalysts has led to the investigation of various options. Simple organic molecules and naturally occurring substances are gaining attention. L-arabinose, a simple sugar, has been demonstrated as a novel and effective organocatalyst for quinoxaline synthesis in water, highlighting a highly sustainable pathway. tandfonline.comtandfonline.com Similarly, β-cyclodextrin has been used as a supramolecular catalyst in water, promoting the reaction under mild, room-temperature conditions. mdpi.com The use of such biodegradable and readily available catalysts aligns perfectly with the principles of green chemistry. ijsetpub.com

Energy-Efficient Methods: To reduce energy consumption, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to quinoxaline synthesis. ijirt.org Ultrasound technology, for example, enhances mass transfer and reaction rates through cavitation effects, allowing for the synthesis of high-purity products under mild conditions. ijirt.org These methods often lead to significantly shorter reaction times and higher yields compared to conventional heating. ijirt.org

The following table summarizes various green synthetic strategies for quinoxaline derivatives.

Table 1: Overview of Green Synthetic Approaches for Quinoxalines| Green Strategy | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | L-arabinose | Biodegradable catalyst, uses water as solvent, eco-efficient. | tandfonline.comtandfonline.com |

| Supramolecular Catalysis | β-Cyclodextrin | Reaction in water at room temperature, high efficiency. | mdpi.com |

| Alternative Solvents | Polyethylene Glycol (PEG) | Recyclable solvent system, improved yields. | |

| Ultrasound-Assisted Synthesis | Various | Enhanced reaction rates, high purity, mild conditions. | ijirt.org |

| Solvent-Free Reaction | Silica (B1680970) Nanoparticles | High yields, short reaction times, room temperature, reusable catalyst. | rsc.org |

Heterogeneous Catalysis in Quinoxaline Synthesis

Heterogeneous catalysts are crucial for developing sustainable chemical processes, primarily because of their ease of separation from the reaction mixture and potential for recyclability. rsc.org This simplifies product purification, reduces waste, and lowers operational costs, making them industrially attractive. rsc.org In quinoxaline synthesis, a wide array of heterogeneous catalysts have been developed, ranging from polymer-supported acids to sophisticated nanocatalysts. rsc.org

Types of Heterogeneous Catalysts:

Polymer-Supported Catalysts: Polymer-supported sulphanilic acid has proven to be an effective and recyclable heterogeneous catalyst for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in ethanol, achieving excellent yields. The catalyst was successfully recycled up to five times with minimal loss of activity.

Mineral-Based Catalysts: Common mineral fertilizers, such as monoammonium phosphate (B84403) (MAP) and diammonium phosphate (DAP), have been repurposed as low-cost, efficient, and recyclable heterogeneous catalysts. dergipark.org.tr These catalysts function effectively at room temperature and can be recovered by simple filtration, retaining their activity for at least six cycles. dergipark.org.tr

Nanocatalysts: Nanomaterials offer a large surface area and a high density of active sites, making them highly efficient catalysts. rsc.org Various nanocatalysts, including silica nanoparticles (SiO₂ NPs), nano-MoO₃, and magnetic iron oxide nanoparticles (e.g., nano-γ-Fe₂O₃–SO₃H), have been employed for quinoxaline synthesis. rsc.org Magnetic nanocatalysts are particularly advantageous as they can be easily separated from the reaction medium using an external magnet. rsc.org For example, a nano-γ-Fe₂O₃–SO₃H catalyst was reused for six cycles without a significant drop in efficiency. rsc.org

The following table provides a comparison of different heterogeneous catalysts used in the synthesis of quinoxaline derivatives.

Table 2: Comparison of Heterogeneous Catalysts in Quinoxaline Synthesis| Catalyst | Reaction Conditions | Key Features | Recyclability | Reference |

|---|---|---|---|---|

| Polymer Supported Sulphanilic Acid | Ethanol, Room Temp. or Reflux | High yields, short reaction times. | Recyclable for 5 cycles. | |

| Monoammonium Phosphate (MAP) | Ethanol, Room Temp. | Excellent yields, low cost, readily available. | Recyclable for 6 cycles. | dergipark.org.tr |

| Silica Nanoparticles (SiO₂ NPs) | Solvent-free, Room Temp. | Excellent yields, short reaction times. | Reusable. | rsc.org |

| Nano-γ-Fe₂O₃–SO₃H | Solvent-free | Magnetic separation, stable, excellent yields. | Recyclable for 6 cycles. | rsc.org |

| SO₃H-functionalized MOFs | Ethanol, 60 °C | High efficiency, applicable to various substrates. | Not specified. | dergipark.org.tr |

The development of these advanced catalytic systems underscores a commitment to greener and more efficient chemical manufacturing, directly benefiting the synthesis of important heterocyclic compounds like this compound. ekb.eg

Pharmacological Investigations of 7 Bromoquinoxalin 2 Amine Derivatives

Antineoplastic Efficacy and Mechanisms of Action

Derivatives of 7-bromoquinoxalin-2-amine have demonstrated notable antineoplastic efficacy through various mechanisms, including the induction of programmed cell death, inhibition of critical enzymes involved in DNA replication, and interference with signaling pathways that promote tumor growth.

Induction of Apoptosis in Cancer Cell Lines (e.g., PC-3, HepG2, HCT116, MCF-7)

A key mechanism underlying the anticancer effects of this compound derivatives is their ability to induce apoptosis, or programmed cell death, in various cancer cell lines.

PC-3 (Prostate Cancer): Certain quinoxaline-based compounds have shown potent anti-proliferative effects against PC-3 cells. nih.gov Treatment with these derivatives leads to the upregulation of pro-apoptotic proteins such as p53, caspase-8, and caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of apoptotic regulators culminates in the execution of the apoptotic cascade.

HepG2 (Liver Cancer): In HepG2 cells, specific nih.govdovepress.comtriazolo[4,3-a]quinoxaline derivatives have been shown to trigger apoptosis. One such derivative, compound 25d, was found to significantly increase the Bax/Bcl-2 ratio by 3.8-fold and elevate the levels of caspase-9 and caspase-3, which are crucial executioners of apoptosis. nih.gov

HCT116 (Colon Cancer): Studies on HCT116 human colon cancer cells have revealed that various derivatives can induce apoptosis. frontiersin.orgnih.gov For instance, certain novel nicotinamide-based derivatives have been shown to induce both early and late apoptosis. mdpi.com Similarly, some glycoconjugates of 8-aminoquinoline (B160924) have demonstrated cytotoxic effects against HCT116 cells. mdpi.com The induction of apoptosis in these cells is often associated with cell cycle arrest. ca.gov

MCF-7 (Breast Cancer): Quinoxalin-2-one derivatives have demonstrated significant cytotoxicity against MCF-7 breast cancer cells. nih.gov The mechanism often involves the induction of apoptosis, confirmed by increased activity of caspases 3/7 and a decrease in the expression of anti-apoptotic proteins. nih.govmdpi.com Research has also shown that some derivatives can arrest the cell cycle at the G2/M phase, further contributing to their anticancer effect. nih.gov

The following table summarizes the cytotoxic activity of selected quinoxaline (B1680401) derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Key Apoptotic Mechanism |

| Quinoxaline Compound IV | PC-3 | 2.11 | Upregulation of p53, caspase-3, caspase-8; Downregulation of Bcl-2 nih.gov |

| nih.govdovepress.comtriazolo[4,3-a]quinoxaline 25d | HepG2 | Not Specified | 3.8-fold increase in BAX/Bcl-2 ratio; Increased caspase-3 & -9 nih.gov |

| Nicotinamide-based derivative 6 | HCT-116 | 9.3 | Induction of early and late apoptosis mdpi.com |

| 3-pyridopyrimidyl-quinoxaline 7f | MCF-7 | 3.57 | 10.7-fold upregulation of caspase-3 nih.gov |

Inhibition of Topoisomerase II

Topoisomerase II is a vital enzyme that alters DNA topology and is essential for DNA replication and the segregation of daughter chromosomes during mitosis. ca.gov Its inhibition is a well-established strategy in cancer chemotherapy. mdpi.com Several quinoxaline derivatives have been identified as potent inhibitors of Topoisomerase II.

For example, specific quinoxaline compounds have demonstrated significant inhibitory effects against topoisomerase II, with IC50 values as low as 7.529 µM. nih.gov This inhibition of Topoisomerase II activity is a key part of the mechanism leading to the suppression of cancer cell proliferation and the induction of apoptosis. nih.gov Molecular docking studies have further supported these findings, showing a strong binding affinity of these compounds for the active site of topoisomerase II. nih.gov

Selective Cytotoxicity Profiles

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Several studies have highlighted the selective cytotoxicity of quinoxaline derivatives. For instance, novel quinoxalin-2-one derivatives exhibited remarkable cytotoxicity against HCT-116 and MCF-7 cancer cell lines while showing significantly lower toxicity towards the normal human fibroblast cell line WI38. nih.gov This selectivity is quantified by the selectivity index (SI), with some compounds showing SI values up to 27.80 for MCF-7 cells. nih.gov Similarly, indolo[3,2-b]quinoline derivatives showed high anti-proliferative activity in HCT116 and SW620 colon cancer cells without causing cell death in non-malignant human embryonic kidney cells (HEK293T) and human colon fibroblasts. nih.gov This selective action suggests a favorable therapeutic window for these compounds.

The table below illustrates the selective cytotoxicity of certain quinoxaline derivatives.

| Compound | Cancer Cell Line | Cancer IC50 (µM) | Normal Cell Line | Normal Cell IC50 (µM) | Selectivity Index (SI) |

| Quinoxalin-2-one derivative 7f | MCF-7 | 3.57 | WI38 | 99.25 | 27.80 nih.gov |

| Quinoxalin-2-one derivative 7f | HCT-116 | 4.28 | WI38 | 99.25 | 23.19 nih.gov |

| Indolo[3,2-b]quinoline (IQ3A) | HCT116 | < 2.69 | HEK293T | No cell death observed | High nih.gov |

In Vivo Tumor Regression Studies (e.g., Ehrlich Solid Tumor Model)

The anticancer potential of this compound derivatives has also been evaluated in preclinical animal models. The Ehrlich solid tumor model, a commonly used model in cancer research that originates from a spontaneous mammary adenocarcinoma in a mouse, is one such example. nih.gov

In a study utilizing this model, a specific quinoxaline-based derivative (compound IV) was shown to significantly reduce both tumor volume and weight in vivo. nih.gov These findings from animal models are crucial as they provide evidence of the compound's efficacy in a complex biological system, supporting its potential for further development as an anticancer agent. nih.govnih.gov

Kinase Inhibition (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase receptor that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Inhibiting VEGFR-2 is a major target in modern cancer therapy.

New series of nih.govdovepress.comtriazolo[4,3-a]quinoxaline derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov Several of these compounds displayed prominent inhibitory efficiency against the VEGFR-2 kinase, with IC50 values in the nanomolar range. nih.gov For example, compound 7f, a 3-pyridopyrimidyl-quinoxaline, showed 1.2 times the VEGFR-2 inhibitory activity of the established drug sorafenib. nih.gov This inhibition of VEGFR-2 is directly linked to the anti-proliferative and pro-apoptotic activities observed in cancer cells. nih.govnih.gov

The following table presents data on the VEGFR-2 inhibitory activity of specific quinoxaline derivatives.

| Compound/Derivative | VEGFR-2 IC50 | Reference Drug | Reference Drug IC50 |

| Quinoxaline derivative 25d | 3.4 nM | Sorafenib | Not Specified |

| Quinoxaline derivative 25e | 6.8 nM | Sorafenib | Not Specified |

| Quinoxaline derivative 7f | 1.2 times more potent than Sorafenib | Sorafenib | Not Specified |

| Nicotinamide-based derivative 6 | 60.83 nM | Sorafenib | 53.65 nM |

Antiviral Properties and Therapeutic Potential

In addition to their anticancer effects, the broad biological activity of quinoxaline derivatives extends to antiviral applications. researchgate.net The quinoxaline scaffold has been identified as a promising core moiety for the development of new antiviral drugs, with activity reported against a range of viruses. nih.govnih.gov

Research has shown that suitably functionalized quinoxalines exhibit interesting antiviral properties. nih.gov For example, derivatives of indoloquinoxaline have been tested for antiherpesvirus activity, with some compounds inhibiting the replication of herpes simplex virus, cytomegalovirus, and varicella-zoster virus at low micromolar concentrations. researchgate.net Furthermore, quinoxaline derivatives have been investigated as potential agents against HIV, with some showing inhibitory activity against the virus. nih.gov The development of compounds bearing a quinoxaline moiety for antiviral treatment is a growing area of interest, with their diverse molecular targets warranting further investigation. nih.govnih.gov More recent studies have even explored hydroxyquinoline-pyrazole derivatives as potential antiviral agents against various coronaviruses, including SARS-CoV-2. rsc.org

Inhibitory Activity against Respiratory Viruses (e.g., SARS-CoV, SARS-CoV-2, Influenza)

The quinoxaline framework is a key component in several molecules with demonstrated antiviral properties, making its derivatives promising candidates for therapeutic intervention against respiratory pathogens. nih.gov Research has highlighted the potential of quinoxaline derivatives as inhibitors of influenza viruses and coronaviruses, including SARS-CoV and SARS-CoV-2. nih.gov For instance, isatin (B1672199) derivatives, which include an indolo[2,3-b]quinoxaline hybrid, have shown effectiveness against the H1N1 strain of the influenza virus. nih.gov

In the context of the COVID-19 pandemic, significant research efforts have focused on identifying new antiviral agents. nih.gov Molecular docking studies have been employed to evaluate the binding affinity of quinoxaline derivatives to key viral proteins. nih.gov One study introduced a 3-alkynyl substituted 2-chloroquinoxaline (B48734) structure designed to bind to the nucleotide-binding site of the SARS-CoV-2 N protein, with derivatives showing moderate binding affinities. nih.gov The urgent need for effective treatments for respiratory viral infections, which are a primary cause of global morbidity and mortality, continues to drive the exploration of broad-spectrum antiviral agents. nih.gov

Targeting Viral Replication Mechanisms (e.g., Main Protease Inhibition)

A critical target for antiviral drug development against coronaviruses is the main protease (Mpro), also known as 3C-like protease (3CLpro). nih.govmdpi.com This enzyme is essential for processing viral polyproteins, a crucial step in the virus's life cycle and replication. nih.govmdpi.com Inhibition of Mpro represents a promising strategy for developing therapeutic agents to treat infections like COVID-19. mdpi.com

While direct studies on this compound derivatives targeting Mpro are emerging, research on related structures provides valuable insights. For example, studies on ebselen, an organoselenium compound, and its derivatives have demonstrated potent Mpro inhibition and antiviral activity against SARS-CoV-2. nih.gov These compounds work through covalent binding to the catalytic cysteine residue of the protease. nih.govmdpi.com Similarly, computational studies have explored how various phenolic compounds and their derivatives can interact with and inhibit the active site of SARS-CoV-2 Mpro. mdpi.comfrontiersin.org The development of molecules that can effectively block this enzyme is a key focus of antiviral research, with various compounds, including repurposed drugs and natural product derivatives, being investigated for their Mpro inhibitory potential. mdpi.com

Host Protein Modulation (e.g., Cyclophilin A Inhibition)

An alternative antiviral strategy involves targeting host proteins that viruses hijack for their replication, rather than targeting the virus itself. nih.gov Cyclophilin A (CypA), a cellular protein with peptidyl-prolyl cis-trans isomerase (PPIase) activity, is one such host factor that is crucial for the replication of numerous viruses, including coronaviruses, HIV, and Hepatitis C virus (HCV). mdpi.comfrontiersin.orgrcsb.org

Cyclophilin inhibitors (CypI), such as Cyclosporine A (CsA), have been shown to possess antiviral properties. mdpi.comnih.gov The mechanism involves the formation of a complex between the inhibitor and CypA, which can disrupt essential virus-host interactions. frontiersin.orgnih.gov For example, CypA has been shown to bind with high affinity to the spike and nucleocapsid proteins of SARS-CoV-2, facilitating viral entry and replication. frontiersin.org Inhibiting this interaction can obstruct these processes. mdpi.com

A significant advancement in this area is the development of non-immunosuppressive CsA derivatives. nih.govnih.gov These molecules are modified to reduce or eliminate the immunosuppressive effects associated with CsA while retaining potent antiviral activity. nih.gov Alisporivir (Debio-025), a non-immunosuppressive CsA analog, has been tested in clinical trials and has shown efficacy against HCV and potential in preventing lung tissue damage in patients with SARS-CoV-2 infections. nih.govmdpi.com The development of new families of non-peptidic, small-molecule cyclophilin inhibitors further expands the arsenal (B13267) of potential broad-spectrum antiviral agents that act by modulating host proteins. rcsb.org

Broad-Spectrum Antiviral Screening

The emergence of new viral threats underscores the need for broad-spectrum antiviral agents (BSAAs) that are effective against a wide range of viruses. nih.govfrontiersin.org Quinoxaline derivatives are considered promising candidates in this arena. nih.gov The development of BSAAs focuses on targeting either conserved viral components or host-cell factors essential for the replication of multiple viruses. nih.govfrontiersin.org

Screening programs and in-silico analyses are crucial for identifying potential BSAAs. scientificarchives.com Compounds like favipiravir, a pyrazine (B50134) derivative, and umifenovir (Arbidol) have demonstrated broad-spectrum activity by targeting viral RNA-dependent RNA polymerases or viral entry, respectively. nih.govfrontiersin.org The strategy is to have a readily available arsenal of drugs that can be deployed quickly during an outbreak of a new or re-emerging virus, potentially quelling an epidemic before it becomes a pandemic. sprind.org Testing drug candidates against a panel of diverse viruses, such as SARS-CoV-1, SARS-CoV-2, and MERS-CoV, can help establish their broad-spectrum efficacy. sprind.org

Antibacterial and Antiparasitic Activities

Inhibition of Bacterial Growth (e.g., Staphylococcus aureus, Gram-negative strains)

In addition to their antiviral potential, quinoxaline derivatives have been investigated for their antibacterial properties. A series of novel quinoxaline-based compounds have demonstrated good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

In one study, derivatives were tested for their minimum inhibitory concentration (MIC) against several bacterial strains. nih.gov Compounds designated 5m–5p showed notable activity against Staphylococcus aureus and Bacillus subtilis. nih.gov The most potent compound, 5p, was identified as a broad-spectrum antibacterial agent with strong inhibitory effects against a range of bacteria, including methicillin-resistant S. aureus (MRSA) and the Gram-negative strain Escherichia coli. nih.gov Mechanistic studies revealed that compound 5p exerts its effect by disrupting the integrity of the bacterial cell membrane. nih.gov

| Compound | S. aureus | B. subtilis | MRSA | E. coli |

|---|---|---|---|---|

| 5m-5p | 4–16 | 8–32 | 8–32 | 4–32 |

| 5p (most potent) | 4 | 8 | - | - |

| 5e-5g | 32 | 32-64 | - | - |

Antifungal Efficacy (e.g., Candida albicans)

The therapeutic potential of quinoxaline derivatives extends to antifungal applications, particularly against opportunistic pathogens like Candida albicans. ekb.eg C. albicans is a major cause of candidiasis, with rising instances of resistance to common antifungal drugs. ekb.eg

Research into hybrid styryl-quinoxaline analogues has identified compounds with significant antifungal activity. ekb.eg In a screening against C. albicans, the compound N-(3-chlorophenyl)-2-(3-(2-hydroxystyryl)quinoxalin-2-yl) hydrazinecarboxamide (designated 3a) displayed noteworthy efficacy, with a Minimum Inhibitory Concentration (MIC) comparable to the standard antifungal drug fluconazole. ekb.eg Molecular docking studies suggest that the potency of these compounds may stem from their ability to inhibit the fungal squalene (B77637) epoxidase enzyme, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane. ekb.eg Other studies on different heterocyclic compounds, such as 2-aminobenzoic acid and 2-amino-4, 5-diarylthiazole derivatives, have also shown promise in combating C. albicans, indicating a broad interest in developing new chemical scaffolds for antifungal therapies. mdpi.commdpi.com

| Compound | MIC50 (μg/mL) |

|---|---|

| Compound 3a | ≤0.25 |

| Fluconazole (Reference) | 0.125 |

Modulation of Antibiotic Resistance Mechanisms (e.g., Metallo-Beta-Lactamase Inhibition)

The rise of antibiotic-resistant bacteria represents a critical global health challenge, necessitating the development of novel therapeutic strategies. One such strategy involves the inhibition of bacterial resistance mechanisms, such as the activity of β-lactamase enzymes. These enzymes, produced by resistant bacteria, hydrolyze and inactivate β-lactam antibiotics, which are among the most widely used antibacterial agents. nih.gov

Metallo-β-lactamases (MBLs) are a particularly concerning class of these enzymes (Ambler class B) that require zinc ions for their catalytic activity. nih.govresearchgate.net They can hydrolyze a broad spectrum of β-lactam drugs, including carbapenems, which are often considered last-resort antibiotics for treating severe infections. researchgate.net Consequently, the discovery of effective MBL inhibitors that can be co-administered with existing antibiotics to restore their efficacy is a high-priority area of research. nih.govacs.org

While direct studies on this compound are limited in this context, the broader quinoxaline scaffold has been explored for its potential to counteract antibiotic resistance. Research has identified certain quinoxaline derivatives that exhibit activity against extended-spectrum β-lactamase (ESBL)-producing bacteria. researchgate.net Furthermore, related heterocyclic structures have shown promise as MBL inhibitors. For instance, studies on pantoprazole, a proton pump inhibitor, revealed its ability to inhibit MBLs by chelating the active site zinc ions. researchgate.net This finding has inspired the synthesis of related heterocyclic scaffolds, including pyrrolo[1,2-a]quinoxalines, as potential MBL inhibitors. researchgate.net This suggests that the quinoxaline core, potentially including derivatives like this compound, could be designed to interact with the zinc-containing active site of MBLs, thereby inhibiting their function and restoring the activity of β-lactam antibiotics.

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB underscores the urgent need for new antitubercular agents with novel mechanisms of action. The quinoline (B57606) core is a well-established pharmacophore in antitubercular drug discovery, exemplified by the diarylquinoline drug bedaquiline. tandfonline.com The related quinoxaline scaffold has also emerged as a promising lead structure for the development of new anti-TB drugs.

Research into quinoxaline derivatives has yielded compounds with significant antimycobacterial activity. For example, a series of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. frontiersin.org Several of these compounds demonstrated notable potency. frontiersin.org One of the most active compounds was also tested against an XDR strain of M. tuberculosis, showing a minimum inhibitory concentration (MIC) of 12.5 μg/mL, highlighting the potential of this scaffold to combat highly resistant strains. frontiersin.org

Table 1: Antitubercular Activity of Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives against M. tuberculosis H37Rv Data sourced from frontiersin.org

| Compound | R¹ | R² | MIC (μg/mL) |

|---|---|---|---|

| 7b | H | N(CH₃)₂ | 3.12 |

| 8b | H | Morpholino | 6.25 |

| 9b | H | 4-Methylpiperazin-1-yl | 3.12 |

| 10b | H | 4-Phenylpiperazin-1-yl | 6.25 |

| 7c | OCH₃ | N(CH₃)₂ | 6.25 |

| 9c | OCH₃ | 4-Methylpiperazin-1-yl | 6.25 |

These findings confirm that quinoxaline-based structures are a valuable scaffold for the development of new antitubercular drugs, capable of acting on both drug-sensitive and highly resistant strains of M. tuberculosis.

Antimalarial and Antileishmanial Investigations

Malaria and leishmaniasis are parasitic diseases that cause significant morbidity and mortality globally, primarily in tropical and subtropical regions. pa2online.org The rapid emergence of drug resistance in Plasmodium (malaria) and Leishmania parasites necessitates the continuous search for new and effective therapeutic agents. pa2online.orgnih.gov The quinoline ring is a cornerstone of antimalarial therapy, with chloroquine (B1663885) being a classic example. future-science.commdpi.com Investigations have extended to the closely related quinoxaline scaffold, which has also shown promise against these parasites.

Antimalarial Activity: Derivatives of 7-chloroquinoline (B30040), a structural relative of 7-bromoquinoxaline, have been extensively studied. Synthesized hybrids incorporating the 7-chloroquinoline moiety with sulfonamides and triazoles have demonstrated significant in vitro antimalarial activity against chloroquine-sensitive strains of Plasmodium falciparum (3D7). future-science.com Many of these compounds exhibit IC₅₀ values in the low micromolar range, indicating potent activity. future-science.comsemanticscholar.org For instance, certain 7-chloroquinoline-sulfonamide hybrids were identified as promising candidates for further development. future-science.com The complexation of [(7-chloroquinolin-4-yl)amino]acetophenone ligands with copper(II) ions was also shown to increase the antimalarial activity against the W2 strain of P. falciparum compared to the free ligands. nih.gov

**Table 2: In Vitro Antimalarial Activity of Selected 7-Chloroquinoline Derivatives against P. falciparum*** *Data sourced from future-science.comnih.gov

| Compound | Strain | IC₅₀ (μM) |

|---|---|---|

| Sulfonamide-quinoline Hybrid 12d | 3D7 | 1.49 |

| Sulfonamide-quinoline Hybrid 13a | 3D7 | 1.89 |

| Sulfonamide-quinoline Hybrid 13c | 3D7 | 2.54 |

| [(7-chloroquinolin-4-yl)amino]acetophenone (5) | W2 | 10.3 |

| Copper(II) complex of compound 5 (5a) | W2 | 5.3 |

| Chloroquine (Reference) | W2 | 0.11 |

Antileishmanial Activity: The quinoxaline scaffold has also been evaluated for its potential to treat leishmaniasis. A study of isopropyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives revealed several compounds with potent activity against Leishmania mexicana promastigotes. researchgate.net The most active derivatives in this series exhibited sub-micromolar IC₅₀ values, indicating a high degree of leishmanicidal potential. researchgate.net This activity, coupled with the known antiprotozoal properties of related heterocycles, positions quinoxaline derivatives as a promising area for the discovery of new antimalarial and antileishmanial drugs. pa2online.orgscientiaplena.org.brdndi.org

Table 3: Leishmanicidal Activity of Isopropyl Quinoxaline-7-carboxylate 1,4-di-N-oxide Derivatives against L. mexicana Promastigotes Data sourced from researchgate.net

| Compound | IC₅₀ (μg/mL) |

|---|---|

| T-085 | 0.74 |

| T-116 | 0.88 |

| T-073 | 1.25 |

| T-069 | 1.49 |

| T-070 | 1.71 |

Investigations in Metabolic and Neurological Disorders

Serotoninmimetic Activity (General quinoxalinamines and related structures)

The neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) is involved in regulating a wide array of physiological and psychological processes, and its receptors are important targets for treating neurological and psychiatric disorders. ontosight.ai The quinoxaline scaffold has been identified as a versatile template for designing ligands that interact with various serotonin receptor subtypes, acting as either agonists or antagonists.

Specifically, pyrroloquinoxaline derivatives have been developed as high-affinity, selective agonists for the 5-HT₃ receptor. acs.org In vitro binding assays using rat cerebral cortex membranes showed that these compounds could inhibit the binding of a radiolabeled antagonist with IC₅₀ values in the low nanomolar and even subnanomolar range. acs.org Functional studies confirmed that many of these derivatives behave as full or partial agonists at the 5-HT₃ receptor. acs.org

Other research has focused on different 5-HT receptor subtypes. CGS 12066, a 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)pyrrolo(1,2-a)quinoxaline, was identified as a selective agonist for the 5-HT₁B receptor. ontosight.ai Conversely, other quinoxaline series have been developed as antagonists. For example, a class of tetracyclic quinoxaline derivatives produced ITI-007, a compound with potent antagonist activity at 5-HT₂A receptors, which is under development for neuropsychiatric disorders. nih.gov This demonstrates the chemical tractability of the quinoxaline core in developing subtype-selective ligands for serotonin receptors, suggesting that derivatives of this compound could be tailored to achieve specific serotoninmimetic or antagonistic effects.

Table 4: Serotonin Receptor Activity of Selected Quinoxaline Derivatives Data sourced from acs.orgnih.gov

| Compound/Class | Receptor Target | Activity | Potency (IC₅₀/Kᵢ) |

|---|---|---|---|

| Pyrroloquinoxaline Derivatives | 5-HT₃ | Agonist | Subnanomolar to low nanomolar range |

| ITI-007 | 5-HT₂A | Antagonist | Kᵢ = 0.54 nM |

| CGS 12066 | 5-HT₁B | Agonist | - |

Glucagon-Like Peptide-1 Receptor Agonism for Diabetes Management

The glucagon-like peptide-1 (GLP-1) receptor is a major therapeutic target for type 2 diabetes. tandfonline.compnas.org Activation of this receptor by its endogenous peptide ligand, GLP-1, enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety. researchgate.netontosight.ai While current GLP-1-based therapies are injectable peptides, significant research has focused on discovering orally available, small-molecule GLP-1 receptor agonists.

The quinoxaline scaffold has been central to this discovery effort. Researchers have identified several series of substituted quinoxalines that act as nonpeptide, small-molecule agonists or positive allosteric modulators (PAMs) of the GLP-1 receptor. nih.govpa2online.orgnih.gov These compounds have been shown to activate GLP-1 receptor signaling and, crucially, to stimulate glucose-dependent insulin secretion from pancreatic islets in vitro. nih.govnih.gov

One key study identified 2-(2′-methyl)thiadiazolylsulfanyl-3-trifluoromethyl-6,7-dichloroquinoxaline as a selective GLP-1 receptor agonist that did not activate closely related receptors like those for glucagon or GIP. pnas.orgnih.gov Another investigation described a novel quinoxaline-based compound that functions as a GLP-1R PAM, enhancing the receptor's response to endogenous ligands. pa2online.org These findings are significant as they confirm that the quinoxaline core can mimic the function of the natural peptide hormone, providing a viable chemical starting point for the development of oral therapies for type 2 diabetes. researchgate.net

Modulation of Glucose Homeostasis and Insulin Sensitivity

Beyond direct GLP-1 receptor agonism, quinoxaline derivatives have been investigated for other mechanisms that modulate glucose homeostasis and improve insulin sensitivity. Insulin resistance, a condition where target tissues like the liver, muscle, and fat fail to respond adequately to insulin, is a core defect in type 2 diabetes. rug.nl Therapeutic strategies often aim to enhance insulin signaling or bypass defective pathways. future-science.com

A recent study designed and synthesized a series of novel quinoxalinone derivatives and evaluated their hypoglycemic activity. frontiersin.orgnih.gov In a cell-based model of insulin resistance induced by high glucose, several compounds were found to significantly lower glucose levels. nih.gov Two lead compounds, 5i and 6b , demonstrated activity comparable or superior to the approved drug pioglitazone. nih.gov

Further mechanistic studies showed that these compounds improve insulin sensitivity by enhancing glucose transport. They significantly increased the uptake of the fluorescent glucose analog 2-NBDG in HK-2 cells in a concentration-dependent manner. nih.gov Moreover, compound 6b was found to upregulate the expression of Glucose Transporter 4 (GLUT4), the primary insulin-regulated glucose transporter, and Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), the molecular target of thiazolidinedione insulin-sensitizing drugs. nih.gov Other studies have shown that quinoxaline derivatives can act as α-glucosidase inhibitors, which delay carbohydrate digestion and lower post-meal blood glucose spikes, or as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme linked to insulin resistance. tandfonline.comnih.govajol.info These diverse findings highlight the potential of the quinoxaline scaffold to favorably modulate glucose metabolism through multiple mechanisms.

Table 5: Effects of Quinoxalinone Derivatives on Glucose Metabolism Data sourced from nih.gov

| Compound | Effect on Glucose Levels | Effect on 2-NBDG Glucose Uptake | Modulation of Protein Expression |

|---|---|---|---|

| 5i | Significant reduction | Concentration-dependent increase | - |

| 6b | Significant reduction | Concentration-dependent increase | Increased GLUT4 and PPAR-γ |

| Pioglitazone (Control) | Significant reduction | Increase | Known PPAR-γ agonist |

Applications of 7 Bromoquinoxalin 2 Amine in Materials Science

Integration into Advanced Polymer Architectures

The bifunctional nature of 7-Bromoquinoxalin-2-amine makes it an excellent monomer for incorporation into advanced polymer architectures, particularly conjugated polymers. These polymers are the cornerstone of organic electronics due to their unique electronic and optical properties.

The integration of this compound into polymer chains can be achieved through well-established cross-coupling reactions. The bromine atom at the 7-position is particularly amenable to palladium-catalyzed reactions such as Suzuki and Stille couplings. nobelprize.orglibretexts.org This allows for the polymerization with other monomers containing compatible functional groups (e.g., boronic acids or organostannanes) to form a conjugated backbone. The amino group at the 2-position can also participate in polymerization reactions or be functionalized post-polymerization to tune the material's properties.

Conjugated polymers that include simple amine-containing units in their backbone often exhibit enhanced electron-donating character. mit.edu By strategically combining the electron-deficient quinoxaline (B1680401) unit with electron-rich comonomers, chemists can precisely control the electronic band gap and energy levels of the resulting polymer, which is critical for its performance in electronic devices. mit.edunih.gov

Table 1: Polymerization Strategies for this compound

| Polymerization Reaction | Reactive Site on Monomer | Co-monomer Functional Group | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | C-Br | Boronic Acid / Ester | C-C |

| Stille Coupling | C-Br | Organostannane | C-C |

| Buchwald-Hartwig Amination | -NH2 | Aryl Halide | C-N |

Development of Functional Organic Electronics and Optoelectronic Devices

The intrinsic electronic properties of the quinoxaline heterocycle make it a highly desirable component in materials for organic electronics, especially in organic light-emitting diodes (OLEDs). Quinoxaline derivatives are known to function as excellent electron-transporting or host materials. mdpi.comresearchgate.net The compound this compound serves as a key precursor for creating molecules with a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure, which is a fundamental design principle for efficient OLED emitters. researchgate.netmdpi.com

Catalytic Applications of Quinoxaline-Based Materials

In the realm of catalysis, ligands play a critical role in modulating the activity and selectivity of a metal center. This compound possesses multiple coordination sites—the two nitrogen atoms within the quinoxaline ring and the exocyclic amino group—making it an attractive candidate for the synthesis of novel ligands for transition metal complexes. researchgate.netcore.ac.uk

Schiff base complexes, formed by the condensation of an amine with a carbonyl compound, are widely used in catalysis. researchgate.net The amino group of this compound can be readily converted into an imine, which can then chelate to metal ions like copper(II) or nickel(II). mdpi.com The resulting metal complexes can serve as catalysts for a variety of organic transformations, including asymmetric alkylation reactions. mdpi.com The quinoxaline framework itself can influence the electronic environment of the metal center, while the bromine atom provides a handle for immobilizing the catalyst onto a solid support, which is advantageous for catalyst recovery and reuse.

Table 2: Potential Catalytic Systems Derived from this compound

| Metal Center | Ligand Type | Potential Catalytic Reaction |

|---|---|---|

| Palladium (Pd) | N,N'-bidentate ligand | Cross-Coupling Reactions (e.g., Suzuki, Heck) |

| Copper (Cu) | Schiff Base (Salen-type) | Asymmetric Alkylation, C-N Coupling |

| Nickel (Ni) | Pincer-type ligand | Reductive Amination, Hydrogenation |

Design of Sensors and Molecular Probes

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their light-emitting properties. The quinoxaline scaffold is inherently fluorescent, and its photophysical properties are sensitive to its chemical environment. rsc.orgnih.gov This makes this compound an ideal starting point for the rational design of selective and sensitive fluorescent probes. sioc-journal.cn

The design strategy typically involves linking a receptor unit to the fluorophore (the quinoxaline core). The amino group is a perfect site for this modification. It can be functionalized to create a specific binding pocket for metal ions, anions, or neutral molecules. Upon binding of the target analyte, the electronic structure of the molecule is perturbed, leading to a measurable change in the fluorescence emission, such as quenching ("turn-off") or enhancement ("turn-on"). sioc-journal.cn For example, a derivative, nopinone-based quinazolin-2-amine, has been successfully synthesized and used as a highly selective fluorescent probe for detecting copper ions (Cu2+). sioc-journal.cn Similarly, quinoxaline derivatives have been developed as dual colorimetric and fluorescent pH sensors that operate in highly acidic aqueous solutions. researchgate.net

Exploration in Magnetic Materials and Energy Storage Systems

The application of this compound in magnetic materials and energy storage is an emerging area of exploration. The development of molecular magnets often relies on creating stable organic radicals or high-spin metal complexes. The extended π-conjugated system of the quinoxaline ring can be modified to stabilize unpaired electrons. Through chemical reactions at the bromo and amino positions, it is conceivable to create derivatives that can form stable radical ions or be used as ligands in multi-metallic complexes with interesting magnetic properties.

In the context of energy storage, materials with stable and reversible redox states are highly sought after for batteries and supercapacitors. The nitrogen-containing heterocyclic structure of quinoxaline is redox-active. Polymers and molecular materials derived from this compound could potentially be used as active components in organic-based energy storage systems. For instance, quinoxaline-based sensitizers have been investigated for their photovoltaic properties in dye-sensitized solar cells, demonstrating the ability of this core structure to participate in electron transfer processes relevant to energy conversion and storage. rsc.org While concrete applications are still under investigation, the fundamental properties of this compound suggest a promising future in these advanced technological fields.

Advanced Analytical and Spectroscopic Characterization of 7 Bromoquinoxalin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 7-Bromoquinoxalin-2-amine and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a quinoxaline (B1680401) derivative, the aromatic protons of the quinoxaline core typically resonate in the downfield region, generally between δ 7.5 and 9.0 ppm, appearing as doublets or triplets. The proton of the amine group (NH₂) characteristically appears as a broad singlet, the chemical shift of which is sensitive to solvent and concentration. For instance, in a related compound, 7-bromo-2-quinoxaline acetic acid, the protons on the quinoxaline ring were observed at specific chemical shifts, allowing for their precise assignment.

¹³C NMR spectroscopy offers direct insight into the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in the structure gives rise to a distinct signal, with the chemical shifts indicating the nature of the carbon's bonding and electronic environment. bhu.ac.in For quinoxaline derivatives, the carbon atoms of the aromatic rings typically appear in the range of δ 110-150 ppm. bhu.ac.in The bromine substituent on the quinoxaline ring induces a deshielding effect, which can be observed in the chemical shifts of the adjacent carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals.

Table 1: Representative NMR Data for Quinoxaline Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H | 7.5 - 9.0 | d, t | Aromatic protons on the quinoxaline core. |

| ¹H | 5.5 - 6.5 | br s | Amine (NH₂) proton, sensitive to deuterium (B1214612) exchange. |

| ¹³C | 110 - 150 | - | Aromatic carbons. bhu.ac.in |

| ¹³C | 170 - 180 | - | Carbonyl carbons in derivative structures (e.g., acids, esters). bhu.ac.in |

This table presents generalized data based on typical values for quinoxaline-type structures. Actual values for this compound may vary.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amine (NH₂) group are expected to appear as two distinct bands in the region of 3200-3500 cm⁻¹. wpmucdn.com The presence of two bands is characteristic of a primary amine (symmetric and asymmetric stretching). wpmucdn.com The N-H bending vibration, or scissoring, is typically observed near 1600 cm⁻¹. wpmucdn.com

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C and C=N stretching vibrations within the quinoxaline ring system would appear in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org The C-Br stretching vibration would be found in the fingerprint region, typically at lower wavenumbers. For a related chloro-substituted quinoxaline, the C-Cl stretch was noted at ~1348 cm⁻¹.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3200 - 3500 | Medium - Strong |

| Amine (N-H) | Bending (Scissoring) | ~1600 | Variable |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium - Weak |

| Aromatic (C=C, C=N) | Ring Stretch | 1400 - 1600 | Medium - Strong |

| C-Br | Stretch | < 1000 | Medium - Strong |

This table is based on established group frequencies for organic molecules.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₈H₆BrN₃, the expected molecular weight is approximately 224.06 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern would be visible. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for aromatic amines can include the loss of HCN or H₂CN. libretexts.org The stable quinoxaline ring system may also lead to characteristic fragmentation patterns that can be analyzed to confirm the structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.

To perform X-ray crystallography, a single crystal of this compound of suitable quality must first be grown, for example, by slow evaporation from a suitable solvent. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. wikipedia.org The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. wikipedia.org

For derivatives of this compound, X-ray crystallography has been used to confirm their covalent binding to biological targets, revealing the specific interactions between the inhibitor and the protein's active site. nih.gov The resulting structural information is invaluable for understanding the compound's properties and for the rational design of new derivatives with enhanced activities. nih.gov

Microscopic Techniques for Material Morphology and Composition

Microscopic techniques are employed to visualize the surface morphology and determine the elemental composition of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material by scanning it with a focused beam of electrons. This technique is useful for characterizing the morphology, such as the shape and size, of crystalline or amorphous powders of this compound and its derivatives.

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) allows for the elemental analysis of the sample. When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present in the sample. For this compound, EDX analysis would confirm the presence of carbon, nitrogen, and bromine. This technique has been used in the characterization of related heterocyclic compounds to perform elemental mapping and compositional analysis. rsc.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM by passing a beam of electrons through an ultrathin sample. TEM can be used to investigate the internal structure, crystallinity, and particle size distribution of nanomaterials derived from or incorporating this compound. While direct application on the parent compound might be less common, derivatives formulated as nanoparticles would be suitable for TEM analysis to understand their dispersion and morphology.

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of chemical compounds. While specific TGA data for this compound is not detailed in the reviewed literature, extensive research on related quinoxaline derivatives provides significant insights into their thermal behavior. The quinoxaline core generally imparts high thermal stability to molecules.

Studies on various quinoxaline-based compounds show that their thermal stability is significantly influenced by the nature and position of substituents on the quinoxaline ring. For instance, a series of quinoxaline-based molecules designed for aggregation-induced emission demonstrated high thermal stability, with decomposition temperatures (Td), defined as the temperature at which 5% weight loss occurs, ranging from 315°C to 395°C under a nitrogen atmosphere. scholaris.ca The introduction of different substituents, such as biphenyl (B1667301) groups, can impact the thermal decomposition temperature. scholaris.ca

The presence of a bromine atom, as in this compound, is known to influence thermal characteristics. Research on bromo-substituted quinoxaline derivatives has shown them to possess good thermal stability. beilstein-journals.orgresearchgate.net For example, certain bromo-substituted quinoxalines used as non-fullerene acceptors in organic solar cells exhibit superior thermal stability, which is a critical factor for device performance and longevity. rsc.org In one study, novel quinoxaline derivatives containing bromine were synthesized, and their thermal properties were evaluated, indicating that these compounds possessed excellent thermal stability. researchgate.netrasayanjournal.co.in One such derivative was reported to be stable up to 250°C. researchgate.netrasayanjournal.co.in Similarly, Y-shaped ferrocene-conjugated quinoxaline derivatives were found to be thermally stable up to 250°C. nih.gov

The data below, gathered from studies on various quinoxaline derivatives, illustrates the typical thermal stability observed for this class of compounds.

| Compound Type | Decomposition Temperature (Td) / Stability Range | Notes | Reference |

|---|---|---|---|

| Quinoxaline-based AIE Molecules (Compounds 1-4) | 315°C - 395°C | Td corresponds to 5% weight loss. Stability varies with substituents. | scholaris.ca |

| Y-shaped Ferrocene/Non-ferrocene Conjugated Quinoxalines | Stable up to 250°C | Examined by TGA. | nih.gov |

| Dibromo-dibenzo-quinoxalino-phenazine Derivative (Compound A) | Decomposes around 120°C | Initial decomposition is followed by the removal of the quinoxaline moiety. | researchgate.net |

| Dibromo-dibenzo-quinoxalino-phenazine Derivative (Compound B) | Stable up to 250°C | Demonstrates higher thermal stability compared to its analogue (Compound A). | researchgate.net |

| Pyridopyrazino[2,3-b]indole-based Quinoxalines | Good thermal characteristics | Properties were modulated by substituents including bromine and nitro groups. | beilstein-journals.org |

Computational and Theoretical Studies of 7 Bromoquinoxalin 2 Amine

Molecular Docking and Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as a derivative of 7-Bromoquinoxalin-2-amine, might interact with a biological target, typically a protein or enzyme.

Recent studies on hybrids of phenylisoxazole and quinoxalin-2-amine (B120755) have demonstrated their potential as inhibitors of enzymes like α-amylase and α-glucosidase. nih.gov In these studies, molecular docking was employed to elucidate the binding modes and energies of the synthesized compounds within the active sites of these enzymes. For instance, a hybrid compound, 5h , showed a significant binding energy of -8.9 ± 0.10 kcal/mol with the α-amylase active site. nih.gov Another compound, 5c , exhibited a binding energy of -9.0 ± 0.20 kcal/mol with the α-glucosidase active site. nih.gov

These interactions are typically governed by a network of non-covalent bonds, including hydrogen bonds and hydrophobic interactions. nih.gov For the quinoxalin-2-amine scaffold, the amino group is a key hydrogen bond donor, while the bicyclic quinoxaline (B1680401) ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the receptor's binding pocket. researchgate.net The bromine atom at the 7-position can form halogen bonds or participate in hydrophobic interactions, further anchoring the ligand.

The modeling of these receptor-ligand interactions helps in predicting the binding affinity (often expressed as Kd or binding energy) and specificity of the compound. nih.gov By understanding these interactions, medicinal chemists can rationally design more potent and selective inhibitors. chemrxiv.org

Table 1: Representative Binding Energies of Quinoxalin-2-amine Hybrids with Target Enzymes Data derived from studies on phenylisoxazole quinoxalin-2-amine hybrids. nih.gov

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothesized for this compound) |

| Hybrid 5h | α-Amylase | -8.9 ± 0.10 | ASP197, GLU233, ASP300 |

| Hybrid 5c | α-Glucosidase | -9.0 ± 0.20 | ASP215, GLU277, ASP352 |

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. gardp.org For this compound, the core structure presents distinct features that can be systematically modified to optimize its pharmacological profile.

The rational design process involves making targeted chemical modifications to a lead compound and assessing the impact on its activity. nih.govmdpi.com The quinoxaline scaffold itself is a privileged structure found in numerous biologically active compounds. nih.gov

Key SAR insights for the this compound scaffold can be summarized as follows:

The 2-amino group: This group is a crucial hydrogen bond donor and a site for further chemical modification. Converting the primary amine to secondary or tertiary amines, or to amides and ureas, can significantly alter the compound's binding affinity, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net For example, SAR studies on quinoxaline urea (B33335) analogs identified compounds with improved potency against IKKβ by modifying substituents attached to the amine-derived urea moiety. nih.gov

The 7-bromo substituent: The bromine atom is an electron-withdrawing group that influences the electronic distribution of the quinoxaline ring. Its position and nature are critical. Moving the bromine atom to a different position (e.g., C6) can impact the molecule's electrophilicity and reactivity in synthetic reactions like cross-couplings. The bromine can also engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity with a target receptor. Replacing the bromine with other halogens (Cl, F) or with hydrogen-bond-donating/accepting groups would systematically probe the requirements of the binding pocket.

Table 2: Summary of Structure-Activity Relationships for the this compound Scaffold

| Structural Position | Modification | Predicted Impact on Activity | Rationale |

| Position 2 (Amine) | Acylation (Amide formation) | Modulated binding affinity and selectivity | Alters hydrogen bonding capacity and introduces new interaction points. nih.gov |

| Alkylation (Secondary/Tertiary amine) | Altered steric and electronic profile | Can improve target engagement or modify pharmacokinetic properties. mdpi.com | |

| Position 7 (Bromo) | Replacement with other halogens (F, Cl) | Fine-tuning of electronic properties and halogen bonding potential | Modulates the strength of halogen bonds and overall lipophilicity. |

| Replacement with H-bonding groups (e.g., OH, NH2) | Increased hydrogen bonding capacity | May improve affinity if the receptor pocket has corresponding partners. | |

| Quinoxaline Ring | Additional substitution on the benzene (B151609) ring | Modified lipophilicity and steric bulk | Can improve cell permeability or optimize fit within the binding site. mdpi.com |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nrel.govmdpi.com These calculations provide insights into molecular geometry, charge distribution, orbital energies, and chemical reactivity, which are essential for understanding a molecule's behavior at the subatomic level. bohrium.comresearchgate.net

For this compound, key electronic properties that can be calculated include:

Molecular Geometry: DFT calculations can predict the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles, confirming the planarity of the quinoxaline system.

Charge Distribution and Electrostatic Potential: The electron-donating primary amine group (-NH2) increases electron density on the quinoxaline ring, particularly at the ortho and para positions relative to its attachment. Conversely, the electron-withdrawing bromine atom (-Br) and the ring nitrogen atoms decrease electron density. This push-pull electronic effect creates a specific molecular electrostatic potential map, highlighting regions prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov The presence of the amine group tends to raise the HOMO energy, while the bromo group and pyrazine (B50134) nitrogens lower the LUMO energy, likely resulting in a moderate HOMO-LUMO gap. nih.gov

Table 3: Predicted Electronic Properties of this compound from Theoretical Calculations Values are illustrative and based on typical results for similar heterocyclic systems.

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -5.5 to -6.0 eV | Indicates electron-donating capability, localized on the amino group and quinoxaline ring. |

| LUMO Energy | ~ -1.5 to -2.0 eV | Indicates electron-accepting capability, distributed over the heterocyclic ring system. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | Suggests moderate chemical stability and reactivity. nih.gov |

| Dipole Moment | ~ 2.0 - 3.5 D | Reflects the asymmetric charge distribution due to the polar amine and bromo groups. |

| Mulliken Atomic Charges | Negative charge on N atoms of the amine and pyrazine ring; Positive charge on adjacent C atoms. | Reveals sites susceptible to electrostatic interactions and chemical reactions. nrel.gov |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a dynamic view of the conformational landscape, revealing how a molecule flexes, rotates, and interacts with its environment, such as a solvent or a receptor binding site. plos.org

For this compound, MD simulations can explore several key aspects:

Conformational Flexibility: While the quinoxaline ring itself is rigid, the primary amine group has rotational freedom around its C-N bond. MD simulations can map the energy landscape associated with this rotation, identifying the most stable conformations.

Solvent Interactions: MD simulations in a solvent box (e.g., water) can reveal how solvent molecules arrange around the solute, particularly the formation of hydrogen bonds between water and the amine group or the ring nitrogens. This is crucial for understanding solubility and the desolvation penalty upon binding to a receptor.